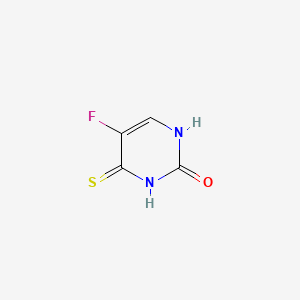![molecular formula C12H16N2O2S B1621922 3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one CAS No. 41504-26-1](/img/structure/B1621922.png)
3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one is a complex organic compound with a molecular formula of C12H16N2O2S. This compound belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. One common synthetic route involves the reaction of 1-methylpyrrolidin-2-one with ethyl acetoacetate in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
This compound is unique compared to other similar compounds due to its specific structural features and biological activities. Some similar compounds include:
Pyrrolidinone derivatives: : These compounds share the pyrrolidinone ring but may have different substituents.
Oxazolidinone derivatives: : These compounds have the oxazolidinone ring structure but differ in their functional groups.
Eigenschaften
CAS-Nummer |
41504-26-1 |
|---|---|
Molekularformel |
C12H16N2O2S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
(5E)-3-ethyl-5-[(2Z)-2-(1-methylpyrrolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C12H16N2O2S/c1-3-14-11(15)10(16-12(14)17)7-6-9-5-4-8-13(9)2/h6-7H,3-5,8H2,1-2H3/b9-6-,10-7+ |
InChI-Schlüssel |
YADMFLGOGVPZGG-PCCLLEMOSA-N |
SMILES |
CCN1C(=O)C(=CC=C2CCCN2C)OC1=S |
Isomerische SMILES |
CCN1C(=O)/C(=C\C=C/2\CCCN2C)/OC1=S |
Kanonische SMILES |
CCN1C(=O)C(=CC=C2CCCN2C)OC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate](/img/structure/B1621850.png)


![N1-[6-(4-Fluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide](/img/structure/B1621854.png)
![2-Chloro-4-[(2-chloro-2-phenylethyl)sulfonyl]-1-fluorobenzene](/img/structure/B1621855.png)
![[(1-Amino-2-chloroethylidene)amino] 3,5-bis(trifluoromethyl)benzoate](/img/structure/B1621856.png)

![ethyl 6-amino-5-cyano-2-methyl-4-[4-(morpholin-4-yl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B1621858.png)
![2,6-dichloro-N-[[4-(4-chlorophenoxy)phenyl]carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621859.png)

